Synthesis and characterization of Methyl ethyl(tributylstannyl)carbamate
Synthesis and characterization of Methyl ethyl(tributylstannyl)carbamate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl ethyl(tributylstannyl)carbamate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of Methyl ethyl(tributylstannyl)carbamate, a representative N-stannylated carbamate. Organotin compounds are versatile reagents in organic synthesis, and their carbamate derivatives offer unique reactivity profiles. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and rigorous analytical confirmation. We will explore a plausible synthetic route, detail the application of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for structural elucidation, and underscore the critical safety protocols required when handling highly toxic organotin compounds.
Introduction to Organotin Carbamates
Overview of Organotin Compounds
Organotin compounds, defined by the presence of at least one tin-carbon (Sn-C) bond, are a significant class of organometallic chemicals.[1] Their utility spans a wide range of applications, including use as PVC stabilizers, catalysts in polymer chemistry, and potent biocides.[2] The biological activity and toxicity of organotin compounds are critically dependent on the number and nature of the organic substituents attached to the tin atom.[2][3] The general order of mammalian toxicity is triorganotins (R₃SnX) > diorganotins (R₂SnX₂) > monoorganotins (RSnX₃), with tri-substituted compounds like tributyltin (TBT) derivatives exhibiting the highest toxicity.[2][4] Their unique physicochemical properties, however, make them valuable reagents in synthetic chemistry.
The Carbamate Functional Group
The carbamate group, an amide-ester hybrid, is a cornerstone structural motif in organic chemistry, medicinal chemistry, and materials science.[5][6] Carbamates are widely used as protecting groups for amines in peptide synthesis, serve as key pharmacophores in numerous approved drugs, and form the repeating linkage in polyurethane polymers.[5][7][8] Their chemical stability, coupled with their ability to engage in hydrogen bonding and modulate molecular conformations, makes them a versatile functional group for fine-tuning the properties of a molecule.[6]
Profile: Methyl ethyl(tributylstannyl)carbamate
Methyl ethyl(tributylstannyl)carbamate (C₁₆H₃₅NO₂Sn) represents the convergence of these two chemical classes.[9] It is an N-stannylated carbamate, where a tributyltin moiety is directly bonded to the nitrogen atom of methyl ethylcarbamate. This structure suggests its potential as a synthetic intermediate, for instance, as a non-basic, lipophilic source of the methyl ethylcarbamate anion in acylation or addition reactions. The Sn-N bond is polarized and susceptible to cleavage, enabling the transfer of the carbamoyl group to various electrophiles under specific conditions.
Synthesis of Methyl ethyl(tributylstannyl)carbamate
Mechanistic Rationale and Strategy Selection
The synthesis of N-stannylated carbamates can be approached through several routes. A highly efficient and common method for forming Sn-N bonds is the reaction of an organotin oxide or alkoxide with a compound containing an acidic N-H proton. This strategy is advantageous because the byproduct, water or an alcohol, is easily removed, often driving the reaction to completion.
For the synthesis of Methyl ethyl(tributylstannyl)carbamate, we propose the reaction of bis(tributyltin) oxide ((Bu₃Sn)₂O) with methyl ethylcarbamate . The rationale is as follows:
-
Reactivity: The N-H proton of the secondary carbamate is sufficiently acidic to react with the basic oxygen of bis(tributyltin) oxide.
-
Byproduct Removal: The sole byproduct of this condensation reaction is water, which can be removed azeotropically with a suitable solvent like toluene, thereby preventing the reverse hydrolysis reaction and ensuring a high yield.
-
Precursor Availability: Both bis(tributyltin) oxide and methyl ethylcarbamate are commercially available or readily synthesized precursors.
Proposed Synthetic Workflow
The overall process involves the condensation reaction, followed by purification to isolate the target compound.
Caption: Synthetic workflow for Methyl ethyl(tributylstannyl)carbamate.
Detailed Experimental Protocol
Warning: Tributyltin compounds are highly toxic and should be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment.[2][4]
Materials:
-
bis(tributyltin) oxide ((Bu₃Sn)₂O)
-
Methyl ethylcarbamate
-
Anhydrous Toluene
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Vacuum distillation setup
Procedure:
-
Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagents: Charge the flask with methyl ethylcarbamate (1.0 equivalent), bis(tributyltin) oxide (0.5 equivalents, as it contains two Bu₃Sn groups), and 100 mL of anhydrous toluene.
-
Reaction: Heat the mixture to reflux using a heating mantle. Toluene will begin to azeotropically remove water, which will collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. This will yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation. The high boiling point of the product necessitates distillation under high vacuum to prevent decomposition. Collect the fraction corresponding to Methyl ethyl(tributylstannyl)carbamate.
Physicochemical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized product. A combination of NMR, IR, and MS provides a complete structural picture.
Overview of Analytical Strategy
Caption: Logical workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule. For organotin compounds, ¹H, ¹³C, and ¹¹⁹Sn NMR are all highly informative.
-
¹H NMR: Will confirm the presence and connectivity of the ethyl and tributyl groups. The protons on carbons alpha to the tin atom will show satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.
-
¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule, including the carbamate carbonyl. Similar to ¹H NMR, carbons in the butyl chains will exhibit J-coupling to the tin isotopes.[10]
-
¹¹⁹Sn NMR: This technique is specific to tin-containing compounds and is highly sensitive to the coordination environment of the tin atom. The chemical shift provides direct evidence of the tin center's electronic state.[11]
Table 1: Predicted NMR Chemical Shifts
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Key Features |
|---|---|---|---|
| ¹H | -CH₂- (Ethyl) | ~3.3 - 3.5 | Quartet |
| -CH₃ (Ethyl) | ~1.1 - 1.3 | Triplet | |
| Sn-(CH₂)₃-CH₃ | ~0.8 - 0.9 | Triplet | |
| Sn-CH₂-(CH₂)₂-CH₃ | ~1.0 - 1.6 | Multiplets with Sn satellites | |
| ¹³C | C=O (Carbamate) | ~155 - 160 | |
| O-CH₃ (Methyl) | ~52 - 55 | ||
| N-CH₂- (Ethyl) | ~40 - 45 | ||
| N-CH₂-CH₃ (Ethyl) | ~14 - 16 | ||
| Sn-C₄H₉ | ~10 - 30 | Four distinct signals for the butyl group |
| ¹¹⁹Sn | Bu₃Sn-N | +50 to +100 | Range for tetracoordinate tin bonded to nitrogen |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. For carbamates, the carbonyl (C=O) stretch is a particularly strong and diagnostic absorption.[12]
-
C=O Stretch: The most prominent band, expected in the region of 1680-1700 cm⁻¹. This is lower than a typical ester carbonyl due to the electron-donating effect of the adjacent nitrogen atom.
-
C-N Stretch: Expected around 1350-1450 cm⁻¹.
-
C-O Stretch: Expected in the 1200-1300 cm⁻¹ region.
-
Sn-C Vibrations: Weaker absorptions expected in the far-IR region (< 600 cm⁻¹).
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O | Stretch | 1680 - 1700 | Strong, Sharp |
| C-H | Stretch (Aliphatic) | 2850 - 2980 | Strong |
| C-N | Stretch | 1350 - 1450 | Medium |
| C-O | Stretch | 1200 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Technique: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal.[13]
-
Isotopic Pattern: A key feature will be the characteristic isotopic cluster for tin, which has several naturally occurring isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn).[14] This provides a definitive signature for a tin-containing fragment.
-
Fragmentation: The primary fragmentation pathway for tributyltin compounds is the sequential loss of butyl radicals (C₄H₉•, mass 57).[15] The observation of [M-57]⁺, [M-114]⁺, and [M-171]⁺ fragments would be strong evidence for the tributylstannyl moiety.
Safety, Handling, and Waste Disposal
This section is of critical importance. Organotin compounds are acutely toxic and pose significant health risks. [16]
Toxicology of Organotin Compounds
Tributyltin (TBT) compounds are potent immunotoxins and endocrine disruptors.[2] Exposure can occur via inhalation, ingestion, and dermal contact, leading to severe health effects ranging from skin and eye irritation to neurological damage.[4] All work with these compounds must be conducted with the highest level of precaution.
Mandatory Handling Protocols
-
Designated Area: All handling of organotin compounds must occur within a designated area inside a certified chemical fume hood.[17]
-
Ventilation: The fume hood sash should be kept as low as possible to ensure proper airflow and containment.[17]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[17]
-
Gloves: Double-gloving with chemically resistant gloves (e.g., neoprene or heavy-duty nitrile) is required. Inspect gloves for any defects before use.[17]
-
Eye Protection: Chemical splash goggles and a face shield are essential.
-
Lab Coat: A dedicated, non-porous lab coat or apron must be worn.
-
Spill and Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[4][16]
-
Spills: For small spills, use an absorbent material or spill pillow. For large spills, evacuate the area and contact emergency personnel. Do not attempt to clean a large spill without proper training and respiratory protection.[4]
Waste Disposal
All materials contaminated with organotin compounds, including glassware, PPE, and absorbent materials, must be treated as hazardous waste.[17] Place all waste in a sealed, clearly labeled container for disposal according to institutional and national hazardous waste regulations.[4]
Conclusion
This guide outlines a robust and scientifically grounded approach to the synthesis and characterization of Methyl ethyl(tributylstannyl)carbamate. The proposed synthetic route via condensation of bis(tributyltin) oxide with methyl ethylcarbamate is efficient and high-yielding. The multi-technique characterization strategy, employing NMR, IR, and MS, provides a self-validating system to unequivocally confirm the structure and purity of the target compound. Throughout all procedures, adherence to the stringent safety protocols detailed herein is paramount to mitigate the significant risks associated with handling highly toxic organotin compounds. This framework provides researchers with the necessary tools to safely and effectively work with this and related classes of organometallic reagents.
References
- Chen, J. T., & Benson, W. R. (n.d.). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.
- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. BenchChem.
- BenchChem. (2025). Safety and handling precautions for organotin compounds. BenchChem.
- CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS. CDC.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- OSHA. (n.d.). Butyltin Trichloride.
- SCIEX. (n.d.).
- SCIEX. (n.d.). Organotin compounds.
- Chambers, D. B., & Glocking, F. (1968). Mass spectra of organo-stannanes and -plumbanes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
- Williams, D., & Hisatsune, I. C. (1962).
- Adeyemi, J. L., et al. (2023). Organotin (IV) Dithiocarbamate Compounds as Potential Anticancer Agents. Advanced Biology and Earth Sciences.
- Kamaludin, N. F., et al. (2023). Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. Molecules.
- Joseph-Nathan, P., et al. (2004). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. Journal of the Brazilian Chemical Society.
- Du, Y., et al. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. The Journal of Physical Chemistry Letters.
- Royal Society of Chemistry. (n.d.).
- Awang, N., et al. (2011). Synthesis, Characterization and Biological Activities of Organotin (IV) Methylcyclohexyldithiocarbamate Compounds. American Journal of Applied Sciences.
- Riebe, D., et al. (2020). A mass spectrometry-based approach gives new insight into organotin-protein interactions. Metallomics.
- ChemicalBook. (n.d.). Tributyltin chloride(1461-22-9) 1H NMR spectrum.
- PubChem. (n.d.). Tributylstannane.
- Tarigh, G. D., & Erfani, N. (2018). Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. Molecules.
- Smith, P. J., & Gillies, D. G. (n.d.). Degradation, spectrofluorescence and nmr studies of organotin compounds. University of London.
- David, F., & Sandra, P. (n.d.).
- Girasolo, M. A., et al. (2019). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Mini-Reviews in Medicinal Chemistry.
- ResearchGate. (n.d.). The small‐scale preparation and NMR characterization of isotopically enriched organotin compounds.
- PubChem. (n.d.). Methyl ethyl(tributylstannyl)carbamate.
- BOC Sciences. (n.d.). CAS 3587-12-0 METHYL ETHYL(TRIBUTYLSTANNYL)
- Tenti, G., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
- van der Schaaf, M., et al. (2018). Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification.
- Mindl, J. (2000).
- Tenti, G., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.).
- Ichikawa, Y., et al. (2010). An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Synlett.
- Google Patents. (2014).
- Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. Drugs of the Future.
- Hartman, W. W., & Brethen, M. R. (n.d.).
- Grzyb, J. A., et al. (2005).
- Wikipedia. (n.d.).
- Davis, T. L., & Lane, S. C. (n.d.).
Sources
- 1. Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organotin (IV) Dithiocarbamate Compounds as Potential Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]
- 4. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Carbamate - Wikipedia [en.wikipedia.org]
- 9. PubChemLite - Methyl ethyl(tributylstannyl)carbamate (C16H35NO2Sn) [pubchemlite.lcsb.uni.lu]
- 10. Tributylstannane | C12H28Sn | CID 5948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. sciex.jp [sciex.jp]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. Mass spectra of organo-stannanes and -plumbanes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
